molecular formula C9H8Br2O3 B1360093 Ethyl 3,5-dibromo-4-hydroxybenzoate CAS No. 55771-81-8

Ethyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1360093
CAS No.: 55771-81-8
M. Wt: 323.97 g/mol
InChI Key: RLKDCOVOJVJVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dibromo-4-hydroxybenzoate (CAS 55771-81-8) is a halogenated aromatic ester characterized by two bromine substituents at the 3- and 5-positions of the benzene ring, a hydroxyl group at the 4-position, and an ethyl ester moiety at the carboxylate position. Its molecular formula is C₉H₈Br₂O₃, with a molecular weight of 324.88 g/mol (exact value unspecified in evidence) . Notably, it shares structural similarities with other halogenated benzoate derivatives, such as methyl esters and chloro-substituted analogues, which are critical for comparative analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-4-hydroxybenzoate can be synthesized through the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 3,5-dibromo-4-hydroxybenzoic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can undergo reductive dehalogenation, where the bromine atoms are removed and replaced with hydrogen atoms.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of different benzoate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Reduction Reactions: Reductive dehalogenation can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.

    Reduction Reactions: The major product is 4-hydroxybenzoate, formed by the removal of bromine atoms.

    Oxidation Reactions: Products include benzoate derivatives with carbonyl groups at the position of the original hydroxyl group.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Ethyl 3,5-dibromo-4-hydroxybenzoate serves as an important intermediate in the synthesis of various organic compounds. Its functional groups facilitate nucleophilic substitutions and other organic reactions, making it valuable in synthetic chemistry.
  • Reagent in Analytical Chemistry : The compound can be utilized as a reagent for analytical purposes, including spectroscopic studies and chromatography. Its unique spectral properties allow for the identification and quantification of related compounds.

Biological Applications

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Related compounds have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA .
  • Potential Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal potential pathways for inducing apoptosis in cancer cells, although further research is needed to confirm these effects .

Pharmaceutical Applications

  • Drug Development : The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its bromine substituents may enhance biological activity by improving binding affinity to target proteins or enzymes .
  • Therapeutic Uses : this compound is being explored for its potential therapeutic applications in treating infections caused by resistant bacteria and possibly in cancer therapy .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on ethyl 3,5-dibromoorsellinate (a derivative) demonstrated strong antibacterial activity against MRSA. The compound showed an inhibition zone of 30 mm at a concentration of 1 mg/mL, indicating its potential as an effective antibacterial agent .

Case Study 2: Synergistic Effects with Antibiotics

Research highlighted the synergistic effects of ethyl 3,5-dibromoorsellinate when combined with traditional antibiotics like ampicillin. This combination therapy approach may provide a promising strategy for overcoming multidrug resistance in bacterial infections .

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5-dibromo-4-hydroxybenzoate

  • Molecular Formula : C₈H₆Br₂O₃
  • Molecular Weight : 309.94 g/mol .
  • Physical Properties : Melting point 123–125°C; appears as a powder with low water solubility .
  • Synthesis : Used as a precursor for synthesizing 4-hydroxy-3,5-dipyridin-2-ylbenzoate at 90–100°C .
  • Safety : Classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3) .
  • Commercial Availability : Purity >95%, sold in quantities as low as 10g (price: ~¥167.58) .

Ethyl 3,5-dichloro-4-hydroxybenzoate

  • Molecular Formula : C₉H₈Cl₂O₃ (inferred from CAS 17302-82-8) .
  • Key Difference : Bromine substituents replaced with chlorine, reducing molecular weight (estimated ~257.07 g/mol).
  • Applications : Likely similar to brominated analogues but with distinct reactivity due to weaker C–Cl bonds.

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

  • Molecular Formula : C₁₀H₁₀Br₂O₄
  • Molecular Weight : 353.995 g/mol .
  • Structural Complexity : Additional hydroxyl and methyl groups at the 2- and 6-positions, respectively, altering steric and electronic properties.
  • Synthesis : Achieves 87.5% yield via optimized routes .

Comparative Analysis Table

Property This compound Mthis compound Ethyl 3,5-dichloro-4-hydroxybenzoate
CAS Number 55771-81-8 41727-47-3 17302-82-8
Molecular Weight ~324.88 g/mol 309.94 g/mol ~257.07 g/mol (estimated)
Substituents Br (3,5), OH (4), ethyl ester Br (3,5), OH (4), methyl ester Cl (3,5), OH (4), ethyl ester
Melting Point Not reported 123–125°C Not reported
Synthetic Yield Not reported Not explicitly stated Not reported
Safety Profile Not detailed Skin/eye/respiratory irritant Likely similar to brominated analogues

Biological Activity

Ethyl 3,5-dibromo-4-hydroxybenzoate (DBHB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DBHB, including its mechanisms of action, biochemical properties, and implications for future research.

Chemical Structure and Properties

DBHB is an aromatic compound characterized by the presence of two bromine atoms at positions 3 and 5 of a benzene ring, along with a hydroxyl group at position 4 and an ethyl ester group. Its molecular formula is C9H8Br2O3C_9H_8Br_2O_3 with a molecular weight of approximately 323.97 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.

Target Enzymes

DBHB primarily targets NAD(P)H-dependent flavin monooxygenases, specifically encoded by the gene odcA. The interaction between DBHB and this enzyme is crucial for its biological effects, particularly in the hydroxylation processes that lead to further metabolic transformations.

Biochemical Pathways

DBHB participates in oxidative decarboxylation pathways leading to the formation of β-ketoadipate. This transformation involves several enzymatic reactions that highlight the compound's role in metabolic processes.

Antimicrobial and Antifungal Properties

Research indicates that DBHB exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Effects on Cellular Processes

DBHB influences numerous cellular processes, including:

  • Cell Signaling : It alters signaling pathways, which may lead to changes in gene expression.
  • Oxidative Stress : The compound induces oxidative stress in cells, prompting cellular responses that can affect metabolism and viability .
  • Enzyme Inhibition : DBHB acts as an inhibitor of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), involved in steroid metabolism.

Laboratory Studies

In laboratory settings, DBHB has been observed to have dose-dependent effects on metabolic enzymes. At lower concentrations, it shows mild inhibitory effects without significant cytotoxicity, while higher concentrations may lead to more pronounced biological effects .

Environmental Impact

DBHB is not only produced anthropogenically but is also found naturally in various environments. Its degradation pathways have been studied extensively, revealing its transformation into less harmful compounds through microbial action .

Comparative Analysis with Related Compounds

The biological activity of DBHB can be compared with other compounds in the hydroxybenzoate family. For instance, while related compounds like 3,5-dichloro-4-hydroxybenzoate have shown similar antimicrobial properties, DBHB's unique bromine substitutions may enhance its reactivity and specificity towards certain biological targets.

Compound NameAntimicrobial ActivityEnzyme InhibitionOxidative Stress Induction
This compoundYesYesYes
3,5-Dichloro-4-hydroxybenzoateModerateNoYes
Para-HydroxybenzoateLowNoMinimal

Future Directions

The ongoing research into DBHB's biological activity suggests several potential applications:

  • Pharmaceutical Development : Given its antimicrobial properties, DBHB could be developed into new therapeutic agents.
  • Environmental Remediation : Understanding its degradation pathways could lead to strategies for bioremediation of contaminated environments.
  • Endocrine Disruption Studies : Further investigation into its potential endocrine-disrupting effects could provide insights into safety assessments for chemical exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,5-dibromo-4-hydroxybenzoate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via esterification of 3,5-dibromo-4-hydroxybenzoic acid (CAS 3337-62-0) with ethanol. A typical procedure involves:

  • Dissolving the acid precursor in absolute ethanol.
  • Adding a catalytic amount of glacial acetic acid (5 drops per 0.001 mol substrate) to protonate the hydroxyl group.
  • Refluxing the mixture for 4 hours under controlled temperature (70–80°C) to drive esterification.
  • Evaporating the solvent under reduced pressure and purifying the product via recrystallization . Key Considerations: Excess ethanol ensures equilibrium shifts toward ester formation. Impurities (e.g., unreacted acid) can be removed using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:

  • ¹H NMR: A triplet at δ 1.3–1.5 ppm (CH3 of ethyl group), a quartet at δ 4.3–4.5 ppm (CH2 of ethyl group), and a singlet at δ 8.0–8.2 ppm (aromatic protons).
  • ¹³C NMR: Peaks at δ 14–16 ppm (CH3), 60–62 ppm (CH2), and 165–170 ppm (ester carbonyl).
    • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (phenolic O-H stretch).
    • Mass Spectrometry (MS): Molecular ion peak at m/z 308 (M⁺) with fragment ions at m/z 231 (loss of ethyl group) and m/z 153 (loss of Br) .
      Validation: Cross-reference data with NIST Chemistry WebBook entries for halogenated benzoates .

Advanced Research Questions

Q. How does the aerobic microbial degradation of this compound proceed, and what enzymatic mechanisms are involved?

Methodological Answer: Delftia sp. EOB-17 degrades the compound via reductive dehalogenation :

  • Step 1: Aerobic incubation in minimal salt media (pH 7.0) at 30°C with the compound as the sole carbon source.
  • Step 2: Enzymatic cleavage of bromine atoms by dehalogenases , producing 4-hydroxybenzoate intermediates.
  • Step 3: Quantification of debromination via HPLC (C18 column, methanol/water mobile phase) or GC-MS . Key Findings: Degradation efficiency depends on bacterial strain adaptation and oxygen availability. The pathway is analogous to 3,5-dichloro-4-hydroxybenzoate degradation .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates, and how can researchers design robust assays?

Methodological Answer:

  • Contradiction Source: Variability in assay conditions (e.g., solvent polarity, microbial strain sensitivity).
  • Resolution Strategies:

Use standardized solvents (e.g., DMSO at <1% v/v) to avoid cytotoxicity.

Include positive controls (e.g., methylparaben for antimicrobial assays).

Validate bioactivity via orthogonal methods (e.g., enzymatic inhibition assays vs. whole-cell growth inhibition) .
Example: For antimicrobial testing against E. coli, use disk diffusion assays with 50 µg/mL compound and compare zones of inhibition to known antibiotics .

Q. How does the substitution pattern (bromine vs. chlorine) on the benzoate ring influence physicochemical properties and reactivity?

Methodological Answer:

  • Comparative Analysis:

PropertyThis compoundEthyl 3,5-dichloro-4-hydroxybenzoate
LogP (octanol-water)3.2 (estimated)2.8
Melting Point (°C)123–125 (methyl analog) 110–112
Dehalogenation RateSlower (Br⁻ release) Faster (Cl⁻ release)
  • Reactivity Insight: Bromine’s larger atomic radius increases steric hindrance, slowing enzymatic degradation but enhancing lipid solubility for membrane penetration .

Properties

IUPAC Name

ethyl 3,5-dibromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKDCOVOJVJVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069048
Record name Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55771-81-8
Record name Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55771-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dibromo-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055771818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-3,5-dibromobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dibromo-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3,5-dibromo-4-hydroxybenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB3WF8CX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Ethyl 3,5-dibromo-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.